Oxetane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

17.22 M

SOL IN ALL PROPORTIONS OF WATER, ALCOHOL; SOL IN ETHER; VERY SOL IN ACETONE, ORGANIC SOLVENTS

In water, miscible.

Synonyms

Canonical SMILES

Oxetanes, four-membered rings containing an oxygen atom and three carbon atoms, have emerged as valuable tools in medicinal chemistry research []. Their unique properties offer several advantages for drug development.

- Isosteres of Carbonyl Groups: Oxetanes can act as bioisosteres (functional group replacements) for carbonyl groups (C=O), a common motif in many drugs. This substitution can maintain similar biological activity while potentially improving other properties crucial for drug success [, ].

Subheading: Tuning Physicochemical Properties

One of the most exciting applications of oxetanes lies in their ability to fine-tune the physicochemical properties of drug candidates. These properties, which include factors like solubility, acidity/basicity, and metabolism, significantly impact a drug's effectiveness and safety [, ].

- Improved Solubility: The three-dimensional structure of the oxetane ring can enhance a drug's solubility in water, a critical factor for oral administration [].

- Modulating Acidity/Basicity: The oxetane ring exhibits an electron-withdrawing effect, influencing the acidity/basicity of nearby functional groups. This allows researchers to strategically adjust the pKa (acidity constant) of a drug, potentially improving its absorption and targeting within the body [].

- Metabolic Stability: Strategic placement of the oxetane ring may influence how the body metabolizes a drug, potentially leading to improved stability and longer-lasting effects [].

Subheading: Oxetanes as Synthetic Intermediates

Beyond their role in drug design, oxetanes also serve as valuable intermediates in organic synthesis. Their inherent ring strain makes them reactive building blocks for constructing more complex molecules []. Researchers are constantly exploring new strategies for synthesizing and manipulating oxetane derivatives to create novel functional materials [].

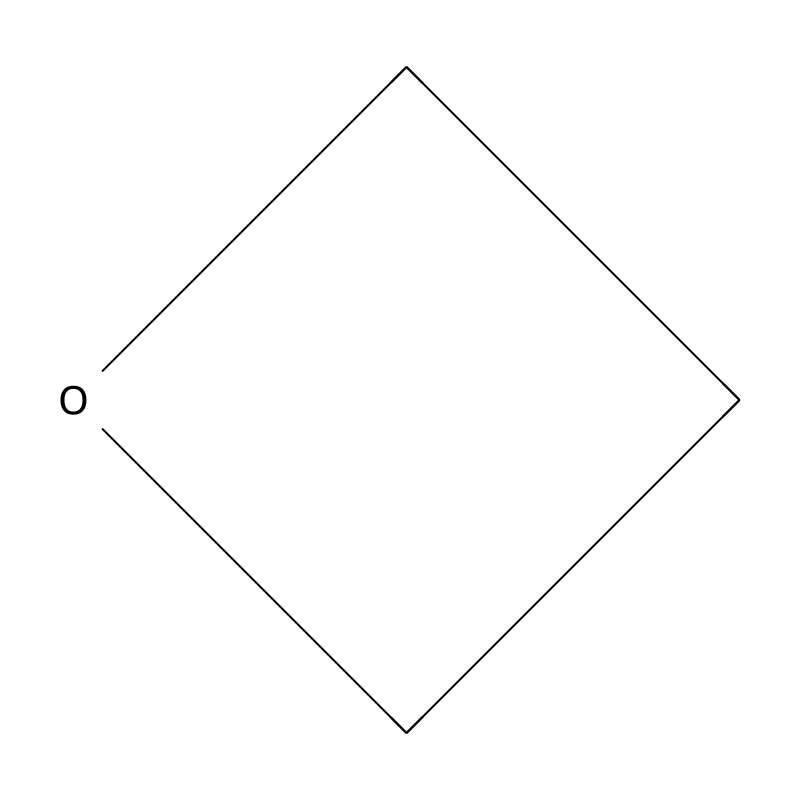

Oxetane, also known as 1,3-propylene oxide, is a heterocyclic organic compound characterized by a four-membered ring consisting of three carbon atoms and one oxygen atom, with the molecular formula . The structure of oxetane is notable for its ring strain, which contributes to its unique chemical properties and reactivity. Oxetanes are classified as cyclic ethers and can exist as various derivatives, leading to over a hundred synthesized compounds with functional groups added at different positions on the ring .

Oxetane is a flammable liquid with a pungent odor []. It is considered a moderate eye irritant and may cause skin irritation upon prolonged contact []. Due to its reactivity, it should be handled with care in a well-ventilated area using appropriate personal protective equipment (PPE) [].

Looking Forward

While not currently used extensively, research on oxetanes is ongoing due to their interesting properties. Their potential applications include:

Oxetanes exhibit distinct reactivity patterns compared to other cyclic ethers, such as epoxides. They are generally less reactive under basic conditions but can undergo reactions with Grignard reagents at elevated temperatures, leading to cleavage of the ring. In acidic environments, oxetanes are prone to isomerization into allyl alcohols or decomposition in the presence of nucleophiles. Notably, noble metal catalysts can facilitate the isomerization of oxetanes to carbonyl compounds .

Key Reactions- Ring Opening: Oxetanes can undergo ring-opening reactions using nucleophiles, generating various functionalized products.

- Polymerization: The parent compound can polymerize into polyoxetane in the presence of dry acid catalysts .

- Paternò–Büchi Reaction: This reaction allows for the formation of oxetane rings from suitable precursors .

Oxetanes have garnered attention in medicinal chemistry due to their unique structural properties. One significant example is Paclitaxel (Taxol), a natural product containing an oxetane ring that plays a critical role in its ability to bind microtubules and exert anti-cancer effects. The oxetane moiety in Taxol contributes to its biological activity by enhancing metabolic stability and influencing physicochemical properties that affect solubility and bioavailability .

Several methods exist for synthesizing oxetanes, including:

- Classical Williamson Ether Synthesis: This method involves the reaction of alkoxides with alkyl halides.

- Intramolecular Cyclization: Various strategies such as intramolecular etherification and cyclization via C–O bond formation are employed.

- Paternò–Büchi Reaction: This photochemical reaction allows for the formation of oxetanes from suitable precursors under UV light.

- Decarboxylation of Cyclic Carbonates: This method can also lead to the formation of oxetanes .

Oxetanes have diverse applications across various fields:

- Medicinal Chemistry: Their unique properties make them valuable in drug design and development, particularly in enhancing the stability and solubility of pharmaceutical compounds.

- Material Science: Oxetanes are used in producing polymers like polyoxetane, which have applications in coatings and adhesives due to their mechanical properties.

- Synthetic Intermediates: They serve as intermediates in organic synthesis, particularly in creating complex molecules through ring-opening reactions .

Several compounds share structural similarities with oxetane, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Epoxide | Cyclic ether | More reactive due to less ring strain |

| Tetrahydrofuran | Cyclic ether | Five-membered ring; less strain than oxetane |

| Dioxolane | Cyclic ether | Contains two oxygen atoms; used in solvents |

| β-Propiolactone | Lactone | Four-membered ring; reactive due to strain |

Oxetane's uniqueness lies in its balance between stability and reactivity; it is less reactive than epoxides but more so than larger cyclic ethers. Its applications in medicinal chemistry highlight its importance as a versatile building block for drug development .

Oxetane, systematically named as a saturated organic heteromonocyclic parent compound, possesses the molecular formula C₃H₆O and features a four-membered ring comprising three carbon atoms and one oxygen atom. The International Union of Pure and Applied Chemistry designation for this compound is oxetane, though it is also known by several alternative names including 1,3-propylene oxide, trimethylene oxide, and cyclooxabutane. The compound's structural framework can be represented by the simplified molecular formula notation (–OCH₂CH₂CH₂–) in its repeating unit form, highlighting the sequential arrangement of carbon atoms bridged by the oxygen heteroatom.

The molecular architecture of oxetane exhibits a nearly planar ring structure with minimal puckering, as demonstrated by crystallographic analysis revealing a puckering angle of only 8.7° at 140 K. This structural characteristic contributes significantly to the compound's unique chemical behavior and physical properties. The ring strain energy of oxetane has been quantified at approximately 107 kilojoules per mole, representing a substantial thermodynamic driving force for ring-opening reactions. The Chemical Abstracts Service registry number for oxetane is 503-30-0, providing a standardized identifier for scientific literature and chemical databases.

The International Chemical Identifier for oxetane is InChI=1S/C3H6O/c1-2-4-3-1/h1-3H2, while the corresponding InChI Key is AHHWIHXENZJRFG-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is expressed as C1COC1, providing a concise structural notation. These standardized nomenclature systems facilitate precise identification and communication within the global chemical community.

Historical Discovery and Early Synthetic Efforts

The historical development of oxetane chemistry traces back to the early twentieth century through pioneering photochemical investigations. In 1909, Paternò conducted seminal research examining the photochemical reaction of benzophenone with amylene, which resulted in the formation of the corresponding [2+2] cycloadduct through what would later become known as the Paternò-Büchi reaction. This initial observation represented the first documented synthesis of oxetane-containing compounds, though the exact structural identification was not established until subsequent investigations.

The precise identification and characterization of oxetane products was accomplished in 1953 when Büchi reported the definitive structural analysis of the photochemical reaction products, demonstrating that this photocycloaddition process could serve as a viable synthetic methodology for oxetane formation. The Paternò-Büchi reaction mechanism involves the photocycloaddition of a carbonyl compound in its excited state with an alkene in the ground state, requiring the carbonyl compound to possess either n,π* S₁ or T₁ excited states.

Early synthetic efforts beyond photochemical methods included the development of base-catalyzed cyclization reactions. A well-established preparative method involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150°C, yielding oxetane with approximately 40% efficiency. This synthetic approach, while producing various byproducts including water, potassium chloride, and potassium acetate, provided an alternative route to oxetane that did not rely on photochemical activation.

Additional synthetic methodologies emerged through investigations of diol cyclization and decarboxylation reactions. The oxetane ring can be formed through diol cyclization processes as well as through decarboxylation of six-membered cyclic carbonates. These diverse synthetic approaches reflected the growing recognition of oxetane's potential utility in organic synthesis and laid the foundation for the extensive development of oxetane chemistry that would follow in subsequent decades.

Comparative Analysis of Oxetane with Other Oxygen-Containing Heterocycles

The comparative analysis of oxetane with other oxygen-containing heterocycles reveals distinctive structural and energetic characteristics that set it apart from related compounds. Tetrahydrofuran, a five-membered cyclic ether with molecular formula (CH₂)₄O, serves as an important point of comparison. Tetrahydrofuran exhibits significantly lower ring strain at approximately 25 kilojoules per mole compared to oxetane's 107 kilojoules per mole, reflecting the reduced thermodynamic instability of the larger ring system.

The ring strain comparison extends to three-membered epoxides, which demonstrate even higher strain energy at 112 kilojoules per mole. This progression illustrates the relationship between ring size and thermodynamic stability, with four-membered oxetanes occupying an intermediate position between the highly strained three-membered epoxides and the relatively stable five-membered tetrahydrofurans. The strain energy differences directly influence the reactivity patterns and synthetic utility of these heterocyclic systems.

| Heterocycle | Ring Size | Molecular Formula | Ring Strain (kJ/mol) | Structural Features |

|---|---|---|---|---|

| Epoxide | 3-membered | Variable | 112 | Highly strained, reactive |

| Oxetane | 4-membered | C₃H₆O | 107 | Moderately strained, planar |

| Tetrahydrofuran | 5-membered | C₄H₈O | 25 | Low strain, puckered |

| Tetrahydropyran | 6-membered | C₅H₁₀O | Minimal | Very stable, chair conformation |

The structural geometry of oxetane also differs markedly from tetrahydrofuran in terms of ring puckering. While tetrahydrofuran adopts a puckered conformation to minimize strain, oxetane maintains an essentially planar structure with minimal deviation from planarity. This planar arrangement in oxetane minimizes strain within the four-membered ring while accommodating the presence of the oxygen heteroatom, which reduces gauche interactions compared to the all-carbon cyclobutane system.

The physical properties of these oxygen-containing heterocycles demonstrate significant variations. Oxetane exhibits a boiling point that reflects its moderate molecular weight and hydrogen bonding capabilities through the ether oxygen. Tetrahydrofuran, with its slightly larger ring system and similar oxygen functionality, shows different solubility characteristics and serves as a widely used aprotic solvent. The comparative volatility and solubility properties of these compounds influence their practical applications in synthetic chemistry and industrial processes.

The polymerization behavior represents another area of distinction among oxygen-containing heterocycles. Oxetane readily undergoes cationic ring-opening polymerization due to its substantial ring strain, producing polyoxetane materials with useful properties. Tetrahydrofuran can also polymerize under appropriate conditions, but the lower ring strain requires different reaction conditions and produces polymers with distinct characteristics. The polymerization tendency correlates directly with the ring strain energy, making oxetane particularly attractive for polymer synthesis applications.

Oxetane, with the molecular formula C₃H₆O, represents a unique four-membered heterocyclic compound containing three carbon atoms and one oxygen atom [1]. The electronic characteristics of oxetane are fundamentally influenced by its strained ring structure and the presence of the electronegative oxygen atom within the cyclic framework [12]. The molecular geometry adopts an essentially planar structure with a puckering angle of only 8.7° at 140 K, which minimizes strain in the ring while maintaining significant ring tension [8] [12].

The strained carbon-oxygen-carbon bond angle in oxetane measures approximately 91.8 degrees, substantially deviating from the ideal tetrahedral angle [32]. This geometric constraint exposes the oxygen lone pair of electrons, allowing oxetane to act as an effective hydrogen-bond acceptor and Lewis base [12]. The electronegative oxygen atom confers oxetanes with a powerful inductive electron-withdrawing effect that propagates to the 3-position through two short sigma-bonding frameworks [37].

Electronic distribution analysis reveals that oxetane exhibits unique molecular orbital characteristics, with the highest occupied molecular orbital showing significant electron density perturbations due to ring-puckering motion [13] [18]. The molecule oscillates between two equivalent bent conformers characterized by a puckering amplitude of 0.128 Ångströms, with optimized geometric parameters including carbon-hydrogen bond lengths of 1.094 Ångströms for alpha positions and 1.082 Ångströms for beta positions [16].

Table 1: Key Electronic and Geometric Parameters of Oxetane

| Parameter | Value | Reference |

|---|---|---|

| Carbon-Oxygen-Carbon Bond Angle | 91.8° | [32] |

| Puckering Angle (140 K) | 8.7° | [8] |

| Puckering Amplitude | 0.128 Å | [16] |

| C-H Bond Length (α position) | 1.094 Å | [16] |

| C-H Bond Length (β position) | 1.082 Å | [16] |

| H-C-H Angle (α carbon) | 109.9° | [16] |

| H-C-H Angle (β carbon) | 110.2° | [16] |

The molecular polarizability of oxetane demonstrates distinctive characteristics compared to other cyclic ethers, with experimental evidence suggesting that vibrational motions influence electron momentum distributions of all outer-valence orbitals significantly [18]. The ring-puckering vibrational mode at 53 wavenumbers couples with other vibrational modes, creating substantial effects on the electronic spectrum and molecular dynamics [15].

Ring Strain and Thermodynamic Stability

The thermodynamic properties of oxetane are dominated by substantial ring strain energy, which has been precisely determined to be 106 kilojoules per mole, representing only 6 kilojoules per mole less than the highly strained oxirane (epoxide) system [10] [12]. This considerable strain energy fundamentally governs the reactivity profile of oxetanes and facilitates numerous transformational processes involving ring-opening mechanisms [14].

The ring strain in oxetane originates from the compressed four-membered ring geometry, which forces bond angles significantly away from their ideal values [29]. The carbon-carbon bond lengths remain relatively constant at approximately 0.152-0.153 nanometers, while the carbon-carbon-carbon bond angle changes dramatically from 83 degrees in the strained ring to 113 degrees upon ring opening [29]. The thermodynamic stability is further influenced by the planar ring structure, which minimizes gauche interactions compared to cyclobutane due to the presence of the heteroatom [8].

Table 2: Comparative Ring Strain Energies

| Compound | Ring Strain Energy (kJ/mol) | Reference |

|---|---|---|

| Oxetane | 106 | [10] [12] |

| Oxirane (Epoxide) | 112 | [10] |

| Tetrahydrofuran | 25 | [8] |

| Cyclobutane | ~110 | [8] |

The high activation energy associated with oxetane ring-opening processes makes these reactions kinetically unfavorable under normal conditions, despite the thermodynamic driving force provided by strain relief [14]. The hydration heat of oxetane has been calculated at approximately -83 kilojoules per mole, indicating that ring-opening reactions are thermodynamically favorable when appropriate nucleophiles are present [29].

Quantum chemical calculations using density functional theory methods reveal that the ring-opening pathways involve distinct transition states, with the carbon-oxygen bond dissociation and carbon-carbon bond scission representing the two primary mechanistic routes [42]. The thermodynamic stability of oxetane derivatives varies significantly with substitution patterns, where 3,3-disubstituted examples demonstrate enhanced stability due to steric protection of the reactive sites [37].

Spectroscopic Profiles: Infrared, Nuclear Magnetic Resonance, and Rotational Spectroscopy

Infrared Spectroscopy

The infrared spectroscopic profile of oxetane reveals distinctive vibrational characteristics that reflect its unique ring structure and electronic properties [15]. High-resolution synchrotron-based infrared measurements between 400 and 1180 wavenumbers have identified critical vibrational modes, including the ring puckering fundamental at 53 wavenumbers [15]. The carbon-oxygen asymmetric stretch appears at 1008 wavenumbers, while the carbon-carbon symmetric stretch occurs at 1033 wavenumbers [15].

The ring deformation fundamental mode has been observed at approximately 800 wavenumbers, accompanied by combination bands involving ring puckering and beta-carbon-hydrogen rocking modes [15]. The low-frequency ring puckering mode couples extensively with higher frequency vibrations, resulting in numerous hot bands and combination bands throughout the mid-infrared region [15].

Table 3: Key Infrared Vibrational Frequencies of Oxetane

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Ring Puckering | 53 | ν₁₈ | [15] |

| Ring Deformation | ~800 | ν₈ | [15] |

| C-O Asymmetric Stretch | 1008 | ν₂₃ | [15] |

| C-C Symmetric Stretch | 1033 | ν₆ | [15] |

| C-C Asymmetric Stretch | 944 | ν₁₈+ν₂₄-ν₁₈ | [15] |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of oxetane provides detailed insights into its molecular structure and dynamic behavior [16] [20]. Proton and carbon-13 nuclear magnetic resonance spectra obtained from oxetane oriented in nematic solvents have been extensively analyzed to determine dipolar coupling constants and structural parameters [16].

The chemical shifts and proton-proton coupling patterns in oxetane rings are significantly influenced by the non-planarity of the ring structure [20]. Ring current effects and field effects from substituents cause characteristic shifts in the resonances of oxetane ring protons [20]. The analysis of substituted oxetanes as complex spin systems reveals intricate coupling patterns that reflect the conformational dynamics of the ring system [20].

Rotational Spectroscopy

Microwave rotational spectroscopy of oxetane and its isotopically substituted derivatives has provided precise structural information across multiple vibrational states [17]. Measurements spanning 26.5 to 40 gigahertz have yielded assignments for over 300 rotational transitions for the parent species and deuterated analogs [17].

The rotational spectra encompass vibrational states from v=0 to v=5 in the puckering vibration, with both Q-branch and R-branch transitions observed [17]. The rotational constants demonstrate anomalous zigzag dependence on the puckering vibrational quantum number, reflecting the double minimum potential function characteristic of the ring puckering coordinate [17]. Centrifugal distortion constants have been determined using Watson's formulation, incorporating five quartic distortion constants and variable numbers of sextic distortion constants to achieve fitting precision of approximately ±10 kilohertz [17].

Solubility, Acidity, and Lipophilicity Trends

Solubility Characteristics

Oxetane exhibits distinctive solubility properties that reflect its unique molecular structure and electronic characteristics [21] [25]. The compound demonstrates moderate solubility in polar solvents such as water and alcohols, primarily attributed to the oxygen atom's capacity for hydrogen bond formation [21]. Conversely, oxetane shows high solubility in non-polar solvents like hydrocarbons due to favorable van der Waals interactions [21].

The water solubility of oxetane has been reported as high, with the compound classified as partially miscible with water [21]. This solubility behavior makes oxetane suitable for specific applications in organic synthesis and as a specialized solvent [21]. Temperature effects significantly influence solubility patterns, with increased temperature generally leading to enhanced solubility in liquid solutions [21].

Table 4: Physical Properties and Solubility Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Molecular Weight | 58.079 g/mol | - | [26] |

| Density | 0.89 g/mL | 20°C | [27] |

| Boiling Point | 49-50°C | 760 mmHg | [26] [27] |

| Melting Point | -97°C | - | [26] [27] |

| Refractive Index | 1.393-1.412 | 20°C | [26] [27] |

| Water Solubility | High | Room temperature | [21] |

Acidity and Basicity Properties

The acidity characteristics of oxetane derivatives are significantly influenced by the electron-withdrawing inductive effect of the oxygen atom within the strained ring system [2] [37]. Fluorinated oxetane derivatives demonstrate substantial decreases in pKa values, with substituted variants showing reductions of up to three units compared to gem-dimethyl analogs [2]. The oxetane moiety positioned alpha to an amine reduces the pKaH by 2.7 units, making the amine approximately 500 times less basic due to the negative inductive effect [37].

Research findings indicate that fluorination significantly impacts acidity profiles, with systematic studies revealing that replacement of gem-dimethyl, cyclopropyl, or cyclobutylidene moieties with fluorinated oxetanes produces measurable changes in ionization constants [2]. These observations underscore the utility of fluorinated oxetanes as versatile building blocks for applications requiring specific acid-base properties [2].

Lipophilicity Trends

The lipophilicity profile of oxetane, measured by partition coefficients, reveals complex relationships between molecular structure and hydrophobic-hydrophilic balance [24] [25]. The calculated logarithmic partition coefficient (LogP) for oxetane ranges from -0.24 to values that vary significantly with substitution patterns [26] [31]. Aqueous solubility can increase by factors ranging from 4 to more than 4000 when oxetanes replace gem-dimethyl groups, while simultaneously reducing metabolic degradation rates in most cases [25].

Table 5: Lipophilicity and Partition Data

| Compound | LogP | Aqueous Solubility | Reference |

|---|---|---|---|

| Oxetane | -0.24 | High | [26] |

| 2-Ethyl-3-methyloxetane | 1.43 | Moderate | [28] |

| Oxetane-3-carboxamide | -1.85 | Very High | [31] |

Partition coefficient studies demonstrate that oxetanes can trigger profound changes in lipophilicity when incorporated into larger molecular frameworks [25]. The magnitude of these changes depends heavily on structural context, with spirocyclic oxetanes showing remarkable analogies to commonly used pharmaceutical fragments while maintaining or exceeding solubilizing capabilities [25]. Experimental measurements of partition coefficients using octanol-water systems reveal root-mean-square errors of approximately 1.2 logarithmic units when compared to calculated values, indicating reasonable predictive accuracy for lipophilicity assessment [24].

Intramolecular Williamson Etherification

The intramolecular Williamson etherification remains one of the most established and widely utilized methods for oxetane synthesis, despite its inherent mechanistic challenges [1] [2]. This approach involves the nucleophilic substitution of a leaving group by an alkoxide anion through an SN2 mechanism, forming the four-membered oxetane ring. The reaction typically employs substrates containing both a hydroxyl group and a suitable leaving group positioned in a 1,3-relationship [3] [4].

The mechanism proceeds through the formation of an alkoxide intermediate, which subsequently attacks the carbon bearing the leaving group in a 4-exo-tet cyclization. However, this cyclization mode is kinetically disfavored compared to other ring-forming processes, as it represents the least favorable n-exo-tet cyclization where n ≤ 7 [1]. The competing Grob fragmentation reaction poses a significant challenge, being both entropically favored and thermodynamically stabilized by the resulting alkene formation [1] [2].

Despite these limitations, the Williamson etherification method has demonstrated remarkable versatility in oxetane synthesis. Recent applications include the kilogram-scale synthesis of oxetane intermediates for pharmaceutical development, demonstrating the practical scalability of this approach [1] [2]. The method tolerates various leaving groups, with bromides and tosylates showing particular effectiveness. Optimal reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide [5].

For oxetane synthesis specifically, the leaving group should generally be positioned on a primary or secondary carbon atom, while the carbinol group can be primary, secondary, or tertiary [6]. This constraint helps minimize competing elimination reactions while maintaining the necessary reactivity for cyclization. The methodology has been successfully applied to the synthesis of spiro-oxetanes through combination with 1,4-C–H insertion reactions, expanding the structural diversity accessible through this classical approach [1].

Paternò–Büchi Photocycloaddition

The Paternò–Büchi reaction represents a powerful photochemical method for oxetane formation through [2+2] cycloaddition between excited carbonyl compounds and alkenes [7] [8] [9]. This transformation, first observed by Paternò in 1909 and later developed by Büchi, has become one of the most efficient intermolecular approaches for constructing the oxetane ring system [10].

The reaction mechanism involves the photochemical excitation of carbonyl compounds to their singlet or triplet excited states, followed by cycloaddition with ground-state alkenes [7] [11]. The process can proceed through both singlet and triplet pathways, with the involvement of exciplex intermediates and potential electron transfer processes. When triplet excited carbonyl compounds participate, biradical intermediates are typically observed [7].

Traditional Paternò–Büchi conditions require high-energy ultraviolet light to excite the carbonyl component, which presents significant limitations including safety concerns, scalability issues, and the potential for unwanted side reactions [8] [9]. The substrate scope is often limited to specific classes of carbonyls and alkenes that can effectively participate in the photochemical process [12].

Recent advances have addressed many of these limitations through the development of visible light-mediated protocols. Notable improvements include the use of iridium-based photocatalysts for triplet energy transfer, eliminating the need for direct UV excitation [8] [9] [13]. These visible light protocols achieve yields up to 99% with aryl glyoxylates while maintaining the excellent atom economy characteristic of the Paternò–Büchi reaction [8] [9].

The stereochemical outcomes of Paternò–Büchi reactions can be highly controlled, with many cases achieving excellent regio- and stereoselectivities [7] [10]. The presence of chiral auxiliaries, organized reaction media, or hydroxyl directing effects can further enhance stereochemical control. The reaction shows particular effectiveness with electron-rich alkenes such as enol ethers, enol esters, and enamines, providing access to substituted oxetanes with predictable stereochemical outcomes [10].

Diol Cyclization and Decarboxylation Strategies

Diol cyclization represents an alternative approach to oxetane formation that leverages the intramolecular cyclization of appropriately positioned hydroxyl groups [14] [15]. This method typically involves the conversion of 1,3-diols into oxetanes through various activation strategies, including the use of activating reagents that facilitate the cyclization process.

One established approach utilizes the Mitsunobu-style cyclization of 1,3-diols, where the reaction proceeds through the activation of one hydroxyl group while the other serves as the nucleophile [14]. This method has shown particular effectiveness with substrates bearing specific structural features that promote the desired 4-exo-tet cyclization over competing pathways.

Decarboxylation strategies provide another pathway to oxetane formation, particularly through the ring contraction of larger cyclic systems [2] [16]. The decarboxylation of six-membered cyclic carbonates represents one such approach, where the loss of carbon dioxide drives the formation of the four-membered oxetane ring [15]. This method benefits from the thermodynamic driving force provided by carbon dioxide elimination.

Ring contraction methodologies have been extensively developed, particularly starting from γ-lactones containing leaving groups at the C-2 position [2]. Treatment with nucleophilic reagents promotes ring opening followed by spontaneous cyclization through intramolecular Williamson etherification. This approach has been successfully applied to the synthesis of oxetane carboxylic esters, which serve as valuable precursors for oxetane nucleosides [2].

The stereochemical outcomes of diol cyclization can be highly dependent on the substrate configuration and reaction conditions. Some substrates show complete inversion of configuration, while others demonstrate complete retention, providing complementary stereochemical access depending on the starting material stereochemistry [2].

Modern Advances in Oxetane Functionalization

Fluorination Techniques for 3,3-Disubstituted Oxetanes

The incorporation of fluorine atoms into oxetane structures has emerged as a critical area of development due to the unique physicochemical properties imparted by fluorine substitution [17] [18] [19]. Fluorinated oxetanes offer enhanced metabolic stability, modified lipophilicity, and altered electronic properties that make them valuable for medicinal chemistry applications [18] [20].

Modern fluorination strategies for 3,3-disubstituted oxetanes encompass several complementary approaches. Nucleophilic substitution reactions using fluoride sources such as tetrabutylammonium fluoride have proven highly effective for introducing fluorine at specific positions [19]. The method typically involves the conversion of hydroxyl groups to appropriate leaving groups such as mesylates, followed by treatment with fluoride anions under controlled conditions.

Deoxofluorination and deoxofluorination techniques represent advanced approaches for direct fluorine introduction [19]. These methods utilize specialized fluorinating reagents to convert hydroxyl groups directly to fluorides, often with excellent regioselectivity and functional group tolerance. The reactions proceed under mild conditions and are compatible with the oxetane core structure.

A particularly innovative approach involves fluoroiodination of alkenes followed by functional group transformations [19]. This strategy allows for the introduction of fluorine along with other reactive handles, providing access to diversely functionalized fluorinated oxetanes. The method has been successfully applied to the gram-scale synthesis of various fluorinated building blocks including amines, carboxylic acids, and terminal alkynes.

The impact of fluorination on oxetane physicochemical properties is profound. Fluoroalkyl substitution significantly decreases pKa values, with reductions of up to three units observed when replacing gem-dimethyl groups with fluorinated alternatives [18] [19]. These modifications provide fine-tuning capabilities for drug design applications, allowing for precise adjustment of molecular properties.

Alcohol C–H Functionalization for Direct Oxetane Formation

The direct functionalization of unactivated alcohols to form oxetanes represents a revolutionary advance in synthetic methodology, providing access to these strained heterocycles from ubiquitous starting materials [12] [21] [22] [23]. This approach eliminates the need for pre-functionalized substrates and offers a streamlined synthetic route to structurally diverse oxetanes.

The methodology is based on selective hydrogen atom transfer from α-positions of alcohol substrates, generating nucleophilic radicals that undergo addition to electron-deficient alkenes [21] [23] [24]. The key innovation lies in the use of vinyl sulfonium triflates as radical acceptors, which combine the properties of both radical acceptors and excellent leaving groups [21] [23].

The mechanism proceeds through photoredox catalysis using 4CzIPN as the photocatalyst [21] [24]. The process involves reductive quenching of the photoexcited catalyst to generate quinuclidinium radical cations, which subsequently undergo hydrogen atom transfer with hydrogen-bonded alcohols [21] [24]. The resulting nucleophilic radicals add to vinyl sulfonium salts, generating radical cations that are reduced to form ylide intermediates. Base-promoted intramolecular SN2 cyclization then delivers the oxetane products [21] [24].

This methodology demonstrates exceptional generality and mild reaction conditions, operating effectively at room temperature with broad functional group tolerance [21] [22] [23]. The approach is particularly valuable for late-stage functionalization of complex molecules, as demonstrated by the single-step conversion of testosterone into bioactive steroid derivatives [21] [24].

The alcohol C–H functionalization strategy significantly expands the structural diversity of accessible oxetane products compared to traditional methods. By utilizing native alcohol functionality present in many organic molecules, this approach provides direct access to oxetanes without the need for tedious multi-step substrate preparation [12] [23].

The reaction tolerates various functional groups including acetals, amides, and esters, making it suitable for complex molecule functionalization [1]. The mild conditions and high functional group tolerance position this methodology as a powerful tool for medicinal chemistry applications, where structural modification of lead compounds often requires late-stage functionalization capabilities.

Biocatalytic Enantioselective Synthesis

Biocatalytic approaches to oxetane synthesis have emerged as powerful complementary methods to traditional chemical synthesis, offering exceptional enantioselectivity and operating under environmentally benign conditions [25] [26] [27]. The development of engineered halohydrin dehalogenases has opened new possibilities for both oxetane formation and ring-opening reactions with unprecedented stereochemical control.

The biocatalytic platform utilizes directed evolution techniques to optimize halohydrin dehalogenase variants for non-natural substrates [25] [26] [27]. Through iterative saturation mutagenesis and rational design approaches, enzyme variants have been developed that effectively catalyze the enantioselective dehalogenation of γ-haloalcohols to form chiral oxetanes [26] [27].

The biocatalytic process demonstrates remarkable efficiency, achieving yields up to 49% for chiral oxetanes with greater than 99% enantiomeric excess [25] [26] [27]. The methodology extends beyond simple oxetane formation to include enantioselective ring-opening reactions, providing access to diverse chiral γ-substituted alcohols with similar high selectivity and yields up to 53% [26] [27].

Scalability represents a crucial advantage of the biocatalytic approach. Both oxetane formation and ring-opening processes have been demonstrated on preparative scales up to 20 millimoles at high substrate concentrations of 200 millimolar [26] [27]. The reactions can be integrated efficiently in one-pot, one-catalyst cascade systems, providing operational simplicity and reduced waste generation.

The substrate scope of the biocatalytic system encompasses both enantiomers of chiral oxetanes, providing complementary access to different stereochemical series [26] [27]. The methodology tolerates various substituent patterns and functional groups, making it applicable to the synthesis of complex pharmaceutical intermediates and natural product precursors.

The environmental advantages of biocatalytic oxetane synthesis align with modern green chemistry principles. The reactions operate under mild aqueous conditions at physiological temperatures, eliminating the need for harsh reagents or extreme reaction conditions [26] [27]. The high selectivity reduces the formation of unwanted byproducts, improving atom economy and simplifying purification processes.

Advanced applications of the biocatalytic platform include its integration with other enzymatic transformations and its potential for continuous flow processing [26] [27]. The modular nature of enzymatic catalysis allows for the development of multi-step biocatalytic cascades that can construct complex oxetane-containing molecules with multiple stereocenters in single operations.

Scalable Industrial Production and Process Optimization

The industrial production of oxetanes requires careful consideration of scalability, safety, economic viability, and process robustness [28] [29] [30]. Modern industrial approaches have evolved significantly from traditional batch processes to incorporate advanced reactor technologies and continuous manufacturing principles.

Traditional industrial oxetane production primarily relies on established synthetic routes including the substitution reaction of trimethylolpropane with hydrogen chloride followed by treatment with sodium hydroxide [31]. This approach yields 3-ethyl-3-chloromethyloxetane or 3-ethyl-3-hydroxymethyloxetane with moderate efficiency, typically achieving yields around 40% due to the formation of various byproducts [15] [31].

An alternative industrial route involves the reaction of dimethyl carbonate with trimethylolpropane through a cyclic carbonate intermediate [31]. This method offers improved atom economy by utilizing carbon dioxide elimination as a driving force for oxetane formation. The process operates at elevated temperatures between 160-200°C and has been optimized for large-scale production.

Microreactor technology represents a significant advancement in oxetane production, addressing many limitations of conventional batch processes [29]. These systems utilize reaction channels with inner diameters ranging from 200 to 10,000 micrometers, providing superior heat and mass transfer characteristics compared to traditional stirred tank reactors [29]. The improved transport properties enable better reaction control, reduced reaction times, and enhanced safety profiles.

The advantages of microreactor technology include exceptional mixing performance, precise temperature control, and inherently safer operation due to the small reaction volumes involved [29]. These systems can achieve continuous production capabilities while maintaining high product quality and yield. The compact design requires minimal floor space and reduced staffing, contributing to lower overall production costs [29].

Process optimization in industrial oxetane synthesis focuses on several key parameters including temperature control, reaction time, catalyst selection, and separation efficiency [29] [32]. High-throughput experimentation techniques have been employed to systematically evaluate reaction variables and identify optimal conditions for large-scale implementation [33] [34].

Temperature control emerges as a critical factor, particularly for thermally sensitive oxetane substrates. Many industrial processes operate in the range of 50-150°C to balance reaction rate with product stability [29]. The use of microreactor technology enables precise temperature control and rapid heat dissipation, preventing thermal decomposition and side reactions.

Reaction time optimization varies significantly depending on the specific synthetic route and reactor configuration. Traditional batch processes may require 2-24 hours for completion, while continuous microreactor systems can achieve equivalent conversions in 5-60 minutes [29]. This dramatic reduction in residence time improves productivity and reduces capital equipment requirements.

Catalyst development has focused on improving both activity and selectivity while maintaining long-term stability under industrial conditions [33] [34]. The use of heterogeneous catalysts facilitates product separation and catalyst recovery, important considerations for economic viability. Recent advances include the development of supported metal catalysts for C–H arylation reactions and photocatalytic systems for visible light-mediated transformations.

Quality control and analytical monitoring represent essential components of industrial oxetane production. Advanced analytical techniques including spectroscopy and chromatography enable real-time monitoring of reaction progress and product quality [30]. These capabilities support process optimization and ensure consistent product specifications.

The global oxetane market reflects the growing industrial importance of these compounds, with market size valued at 155.98 million USD in 2024 and projected growth to 208.86 million USD by 2032 [30]. This growth is driven by increasing demand for high-performance materials and technological advancements in synthesis methodologies [30].

Industrial applications of oxetanes span multiple sectors including adhesives, coatings, 3D printing materials, and pharmaceutical intermediates [28] [30]. The versatility of oxetane chemistry enables the development of materials with enhanced properties such as improved cure speed, chemical resistance, and mechanical performance [28].

Environmental considerations and sustainability initiatives are increasingly influencing industrial oxetane production. The development of bio-based oxetane derivatives from renewable feedstocks aligns with global sustainability goals while maintaining performance characteristics [30]. Green chemistry principles guide process development, emphasizing waste reduction, energy efficiency, and the use of environmentally benign solvents and reagents.

Process safety represents a paramount concern in industrial oxetane production due to the strained nature of the four-membered ring system. Comprehensive safety assessments include evaluation of thermal stability, chemical compatibility, and potential hazards associated with reaction conditions and intermediate compounds. The implementation of advanced process control systems and emergency response protocols ensures safe operation at industrial scales.

Scale-up considerations for emerging oxetane synthesis methodologies require careful evaluation of reaction kinetics, heat transfer limitations, and mass transfer effects. The transition from laboratory-scale to industrial production often reveals unexpected challenges that must be addressed through systematic engineering analysis and pilot-scale demonstrations [32].

Economic analysis of oxetane production encompasses raw material costs, energy requirements, labor expenses, and capital equipment investments. The development of more efficient synthetic routes and advanced reactor technologies continues to improve the economic attractiveness of oxetane-based products for various applications [30].

Physical Description

Color/Form

XLogP3

Boiling Point

47.6 °C

48 °C @ 750 mm Hg

Flash Point

Density

0.8930 @ 25 °C/4 °C

LogP

log Kow= -0.14

Odor

Melting Point

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

324 mm Hg @ 25 °C

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

REACTION OF 3-BROMOPROPANOL WITH POTASSIUM HYDROXIDE